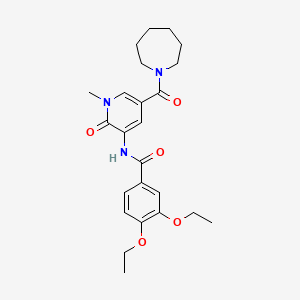
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide is a synthetic compound with potential biological activities. Its molecular formula is C22H27N3O4 and it has a molecular weight of approximately 397.475 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its structural features that may confer specific biological properties.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the azepane and dihydropyridine moieties could enhance its ability to interact with microbial targets.
- Anticancer Potential : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The diketone structure may play a role in this activity by interacting with cellular pathways involved in tumor growth.
Antimicrobial Studies
A study investigating the antimicrobial efficacy of various derivatives of pyridine-based compounds found that similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
In vitro assays have demonstrated that compounds with similar frameworks can inhibit cancer cell lines. For instance, derivatives of dihydropyridine have been shown to induce apoptosis in various cancer types through the activation of caspases and modulation of Bcl-2 family proteins . The specific IC50 values for these activities would need to be determined for this compound.
Case Study 1: Anticancer Efficacy
A recent study focused on a related compound showed an IC50 value of 0.9 μM against A431 skin cancer cells, indicating potent anticancer properties. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could similarly benefit from structural optimization .
Case Study 2: Antimicrobial Action
Another investigation into azepane derivatives indicated promising results against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development in treating infections .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-4-31-20-11-10-17(15-21(20)32-5-2)22(28)25-19-14-18(16-26(3)24(19)30)23(29)27-12-8-6-7-9-13-27/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMIVRIVJJGDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














